((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride: is a chemical compound with a complex structure that includes a pyrazole ring, a tetrahydrofuran ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the construction of the tetrahydrofuran ring, and the introduction of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like automated synthesis and high-throughput screening can also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: ((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, ((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a useful tool for understanding biochemical pathways.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In industry, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- ((2R,3S)-2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride
- ((2R,3S)-2-(1-Propyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride
Comparison: Compared to similar compounds, ((2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine dihydrochloride exhibits unique properties due to the presence of the ethyl group on the pyrazole ring. This structural difference can influence its reactivity, binding affinity, and overall biological activity, making it distinct and valuable for specific applications.
Properties
Molecular Formula |
C10H19Cl2N3O |
---|---|
Molecular Weight |
268.18 g/mol |
IUPAC Name |
[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-2-13-9(3-5-12-13)10-8(7-11)4-6-14-10;;/h3,5,8,10H,2,4,6-7,11H2,1H3;2*1H/t8-,10+;;/m0../s1 |
InChI Key |
HAKYAOCIWGZSDU-UQZKZZBYSA-N |
Isomeric SMILES |
CCN1C(=CC=N1)[C@H]2[C@@H](CCO2)CN.Cl.Cl |
Canonical SMILES |
CCN1C(=CC=N1)C2C(CCO2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.